5,7-Dimethylquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5,7-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-8(2)10-5-9(12(13)15)6-14-11(10)4-7/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
WIJZWCZCTUGUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=NC2=C1)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Scheme Example
A representative synthesis based on the coupling method is as follows:
- Dissolve N-ethyl aniline (or suitable amine) in methylene chloride or chloroform under nitrogen atmosphere at 25-30°C.
- Add dichlorotriphenyl phosphorane and stir for 10-15 minutes.
- Add substituted 1-methyl-2-oxo-quinoline-3-carboxylic acid.
- Heat the mixture to reflux (40-45°C for methylene chloride, higher for toluene) and stir for 3 hours.
- Remove solvent under vacuum below 55°C.
- Cool the residue and add ethyl acetate and water to precipitate the product.
- Filter, wash, and dry the solid to obtain the quinoline-3-carboxamide derivative with high purity.
Purification and Characterization
- The crude product is isolated by filtration and washed with water and organic solvents.
- Drying is performed under reduced pressure using vacuum tray dryers or rotary evaporators to minimize residual solvent content, complying with International Conference on Harmonization (ICH) guidelines.
- Purity is confirmed by High-Performance Liquid Chromatography (HPLC), with typical purities exceeding 99%.
- Structural confirmation is achieved by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) and mass spectrometry.
Comparative Table of Preparation Methods
Research Findings and Industrial Relevance
- The coupling reagent-based process is favored for industrial production due to its simplicity, environmental friendliness, and cost-effectiveness.
- Reaction parameters such as temperature, solvent choice, and base molar ratios have been optimized to balance reaction rate and product quality.
- The process allows for easy adaptation to various substituted quinoline derivatives, including 5,7-dimethyl substitutions.
- The use of mild reaction conditions minimizes side reactions and degradation, enhancing product stability.
Chemical Reactions Analysis
5,7-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Scientific Research Applications
5,7-Dimethylquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 5,7-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Quinoline Core
- The carboxamide group enables hydrogen bonding, critical for target interactions.
- Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide): Features a hydroxyl group at position 4 and a phenylmethyl substituent. The hydroxyl group increases polarity, while the bulky phenylmethyl group may improve binding to hydrophobic pockets in biological targets .
- 5,7-Dichloro-2-methylquinoline-3-carboxylic Acid: Chlorine atoms at positions 5 and 7 are electron-withdrawing, reducing ring electron density and altering reactivity. The carboxylic acid group increases acidity compared to carboxamides .
Physicochemical Properties and Spectral Data
- Molecular Weight and Formula: 5,7-Dimethylquinoline-3-carboxamide: Estimated molecular formula ~C₁₃H₁₄N₂O (MW: 214.27 g/mol). Linomide: C₁₈H₁₇N₃O₂ (MW: 307.35 g/mol) . 5,7-Dichloro-2-methylquinoline-3-carboxylic Acid: C₁₁H₇Cl₂NO₂ (MW: 256.08 g/mol) .
- Spectral Features: Carboxamide C=O stretches appear near 1635 cm⁻¹ in IR spectra, consistent across analogs . Quinoline protons in ¹H-NMR resonate between δ 7.0–8.5 ppm, with substituent-dependent shifts (e.g., methyl groups at δ 1.3–2.5 ppm) .
Data Table: Comparative Analysis of Quinoline-3-carboxamide Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,7-Dimethylquinoline-3-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of substituted anilines with β-ketoesters to form the quinoline core. Methylation at the 5- and 7-positions is achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). Carboxamide formation at position 3 employs coupling agents like EDCI/HOBt with ammonium chloride. Key optimization parameters include:
- Temperature : 80–100°C for cyclization steps.
- Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective methylation.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinoline Core Formation | Aniline derivative, β-ketoester, H₂SO₄ (cat.) | 65–75 | ≥95% |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 70–85 | ≥90% |
| Carboxamide Coupling | EDCI/HOBt, NH₄Cl, DCM | 50–60 | ≥85% |
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at δ 2.4–2.6 ppm, carboxamide NH at δ 8.1–8.3 ppm).
- IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carboxamide group.
- HPLC-MS : Retention time (~8.2 min, C18 column) and m/z 244.1 [M+H]⁺ ensure purity and molecular weight confirmation .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid precipitation. Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Ethanol | 10–15 |
| Water | <0.1 |
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., IC₅₀ variability) for this compound be resolved?
- Methodological Answer : Contradictions in potency (e.g., IC₅₀ ranging from 1.2–5.8 µM in kinase assays) may arise from:
- Assay Conditions : Buffer pH (optimum 7.4), ionic strength, and ATP concentration (e.g., 10 µM vs. 100 µM).
- Protein Source : Recombinant vs. native enzyme purity (e.g., endotoxin levels affecting activity).
- Statistical Validation : Triplicate runs with Z’-factor >0.5 to ensure assay robustness .
- Recommended Protocol :
Standardize ATP concentration at 50 µM.
Use recombinant protein with ≥95% purity (SDS-PAGE verified).
Include positive controls (e.g., staurosporine) in each plate.
Q. What strategies improve the metabolic stability of this compound in in vivo studies?
- Methodological Answer : The compound’s short half-life (t₁/₂ ~1.2 h in rodents) is attributed to hepatic CYP3A4-mediated oxidation. Mitigation strategies:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to block CYP3A4 binding.
- Prodrug Approach : Mask the carboxamide as a pivaloyloxymethyl ester to enhance bioavailability.
- Co-Administration : Use CYP inhibitors (e.g., ketoconazole) at 10 mg/kg .
Q. How do crystallographic studies inform the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : X-ray diffraction (e.g., CCDC DAMIOT) reveals:
- Planarity : The quinoline core adopts a near-planar conformation, facilitating π-π stacking with target proteins.
- Hydrogen Bonding : Carboxamide NH forms a critical H-bond with Glu205 in kinase binding pockets.
- Methyl Groups : 5,7-Methyl substituents induce steric hindrance, reducing off-target binding .
- SAR Insights :
| Modification | Effect on Activity |
|---|---|
| 5-Me → H | ↓ Potency (10-fold) |
| 3-Carboxamide → Ester | ↑ Lipophilicity, ↓ Selectivity |
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental binding assays for this compound?
- Methodological Answer : Discrepancies arise from:
- Force Field Limitations : MM/GBSA scoring may overestimate hydrophobic interactions.
- Protein Flexibility : Rigid docking ignores conformational changes (e.g., induced-fit in kinase domains).
- Solvent Effects : Implicit solvent models fail to account for explicit water-mediated H-bonds.
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound analogs?
- Stepwise Guidelines :
Quality Control : Validate starting materials via NMR (≥98% purity).
Reaction Monitoring : Use TLC (hexane/EtOAc 3:1) or LC-MS at each step.
Scale-Up : Maintain stirring rate >500 rpm to ensure homogenous mixing in large batches.
Documentation : Report Rf values, retention times, and spectral peaks in supplementary data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
